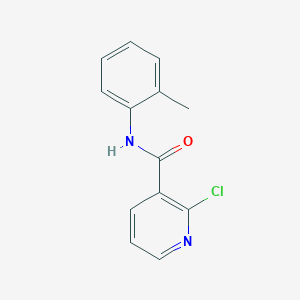

![molecular formula C8H10S2 B2710570 [4-(Methylsulfanyl)phenyl]methanethiol CAS No. 108499-20-3](/img/structure/B2710570.png)

[4-(Methylsulfanyl)phenyl]methanethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[4-(Methylsulfanyl)phenyl]methanethiol” is a chemical compound with the CAS Number: 108499-20-3 . It has a molecular weight of 170.3 and its IUPAC name is [4-(methylsulfanyl)phenyl]methanethiol . The compound is in liquid form .

Molecular Structure Analysis

The Inchi Code for [4-(Methylsulfanyl)phenyl]methanethiol is 1S/C8H10S2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 . The Inchi Key is BCKGLINYHWHGFL-UHFFFAOYSA-N . The molecular formula is C8H10S2 .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.12±0.1 g/cm3 . The predicted boiling point is 280.4±23.0 °C . Unfortunately, the melting point and flash point are not available .Applications De Recherche Scientifique

Oxidation of Methyl (Methylthio)methyl Sulfoxide

Ogura, Suzuki, and Tsuchihashi (1980) explored the oxidation of methyl (methylthio)methyl sulfoxide with various agents, producing bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone. They established a method for preparing these compounds via oxidation with potassium permanganate, showcasing the chemical versatility of related sulfur compounds (Ogura, Suzuki, & Tsuchihashi, 1980).

Formation of Methional from Methionine

Wainwright, McMahon, and McDowell (1972) demonstrated that methanethiol forms from methionine and sulphite, catalyzed by iron or manganous ions. They proposed methional as an intermediate, showing the biochemical pathways involving methanethiol derivatives (Wainwright, McMahon, & McDowell, 1972).

Coenzyme M Analogues in Methanobacterium

Gunsalus, Romesser, and Wolfe (1978) synthesized 2-(methylthio)ethanesulfonate analogues, investigating their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. This research underscores the biological significance of methylthio compounds in microbial methanogenesis (Gunsalus, Romesser, & Wolfe, 1978).

Tracking RNA Populations Using MTS Reagents

Duffy et al. (2015) described a method for labeling and purifying 4-thiouridine-containing RNA using methanethiosulfonate (MTS) reagents. This technique is valuable for studying RNA turnover and transcription in biological systems (Duffy et al., 2015).

Sulfenic Acids in the Gas Phase

Lacombe et al. (1996) studied thermolysis of methyl methanethiosulfinate, revealing insights into the electronic structure and thermal stability of sulfenic acids. This research is significant for understanding the behavior of sulfur-containing compounds under various conditions (Lacombe et al., 1996).

Electrophilic Aromatic Formylation

Betterley et al. (2018) explored the reaction of difluoro(phenylsulfanyl)methane with aromatic compounds, leading to the formation of aromatic aldehydes. This study demonstrates the potential of methylsulfanyl compounds in organic synthesis (Betterley et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

(4-methylsulfanylphenyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKGLINYHWHGFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Methylsulfanyl)phenyl]methanethiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2710487.png)

![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)

![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2710494.png)

![Tert-butyl (3S)-3-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2710499.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B2710500.png)

![3-chloro-4-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2710506.png)

![2-methoxy-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2710508.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2710510.png)